Cas no 2060039-01-0 (8-bromo-6-methyl-5-nitroisoquinoline)

8-Bromo-6-methyl-5-nitroisoquinoline is a heterocyclic organic compound featuring a bromo-substituted isoquinoline core with additional methyl and nitro functional groups. This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of more complex molecules. Its well-defined structure and reactivity make it valuable for cross-coupling reactions, nucleophilic substitutions, and other transformations. The presence of both bromo and nitro groups enhances its utility in selective functionalization, while the methyl group contributes to steric and electronic modulation. Suitable for controlled reactions, it is commonly employed in medicinal chemistry for the development of bioactive compounds.
8-bromo-6-methyl-5-nitroisoquinoline structure
2060039-01-0 structure
商品名:8-bromo-6-methyl-5-nitroisoquinoline
CAS番号:2060039-01-0
MF:C10H7BrN2O2
メガワット:267.078781366348
MDL:MFCD30500910
CID:5173584
PubChem ID:125455396

8-bromo-6-methyl-5-nitroisoquinoline 化学的及び物理的性質

名前と識別子

    • Isoquinoline, 8-bromo-6-methyl-5-nitro-
    • 8-bromo-6-methyl-5-nitroisoquinoline
    • MDL: MFCD30500910
    • インチ: 1S/C10H7BrN2O2/c1-6-4-9(11)8-5-12-3-2-7(8)10(6)13(14)15/h2-5H,1H3
    • InChIKey: AXQNZPZBUKROAG-UHFFFAOYSA-N
    • ほほえんだ: C1C2=C(C([N+]([O-])=O)=C(C)C=C2Br)C=CN=1

8-bromo-6-methyl-5-nitroisoquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-340309-0.5g
8-bromo-6-methyl-5-nitroisoquinoline
2060039-01-0
0.5g
$891.0 2023-08-31
Enamine
EN300-340309-0.25g
8-bromo-6-methyl-5-nitroisoquinoline
2060039-01-0
0.25g
$855.0 2023-08-31
Enamine
EN300-340309-10.0g
8-bromo-6-methyl-5-nitroisoquinoline
2060039-01-0
10.0g
$3992.0 2023-02-23
Enamine
EN300-340309-5.0g
8-bromo-6-methyl-5-nitroisoquinoline
2060039-01-0
5.0g
$2692.0 2023-02-23
Enamine
EN300-340309-5g
8-bromo-6-methyl-5-nitroisoquinoline
2060039-01-0
5g
$2692.0 2023-08-31
Enamine
EN300-340309-10g
8-bromo-6-methyl-5-nitroisoquinoline
2060039-01-0
10g
$3992.0 2023-08-31
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01061603-1g
8-Bromo-6-methyl-5-nitroisoquinoline
2060039-01-0 95%
1g
¥4599.0 2023-03-11
Enamine
EN300-340309-0.1g
8-bromo-6-methyl-5-nitroisoquinoline
2060039-01-0
0.1g
$817.0 2023-08-31
Enamine
EN300-340309-0.05g
8-bromo-6-methyl-5-nitroisoquinoline
2060039-01-0
0.05g
$780.0 2023-08-31
Enamine
EN300-340309-1g
8-bromo-6-methyl-5-nitroisoquinoline
2060039-01-0
1g
$928.0 2023-08-31

8-bromo-6-methyl-5-nitroisoquinoline 関連文献

8-bromo-6-methyl-5-nitroisoquinolineに関する追加情報

Professional Introduction to 8-bromo-6-methyl-5-nitroisoquinoline (CAS No. 2060039-01-0)

8-bromo-6-methyl-5-nitroisoquinoline, identified by its Chemical Abstracts Service (CAS) number 2060039-01-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule belongs to the isoquinoline family, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of this compound, including the presence of a bromine substituent at the 8-position, a methyl group at the 6-position, and a nitro group at the 5-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for synthetic chemists and pharmacologists.

The isoquinoline core is a privileged structure in medicinal chemistry, known for its role in several bioactive natural products and synthetic drugs. The introduction of electron-withdrawing and electron-donating groups at specific positions on the isoquinoline ring can modulate its pharmacological profile, enhancing interactions with biological targets. In the case of 8-bromo-6-methyl-5-nitroisoquinoline, the bromine atom at the 8-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures. The methyl group at the 6-position influences the electronic distribution of the ring, while the nitro group at the 5-position serves as a versatile functional handle for reduction to an amine or further derivatization.

Recent advancements in drug discovery have highlighted the importance of isoquinoline derivatives in addressing various therapeutic challenges. For instance, studies have demonstrated that modifications of the isoquinoline scaffold can lead to compounds with anti-inflammatory, anticancer, and antimicrobial properties. The nitro group in 8-bromo-6-methyl-5-nitroisoquinoline is particularly noteworthy, as nitroaromatic compounds have been explored for their potential in chemotherapy due to their ability to generate reactive oxygen species under physiological conditions. This property makes them promising candidates for developing prodrugs or bioactivatable molecules that can selectively target diseased cells.

Moreover, the brominated isoquinolines are of interest in materials science and organic electronics. The bromine atom can be utilized in polymer synthesis or as a precursor for more complex organic semiconductors. The electronic properties of 8-bromo-6-methyl-5-nitroisoquinoline make it a candidate for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or photovoltaic cells. The ability to fine-tune the electronic structure through strategic functionalization allows researchers to tailor the material's performance for specific applications.

In academic research, 8-bromo-6-methyl-5-nitroisoquinoline has been employed as an intermediate in synthesizing more complex heterocyclic systems. Its versatility as a building block has led to several publications describing novel derivatives with enhanced biological activity. For example, researchers have investigated its use in generating kinase inhibitors by incorporating additional pharmacophores through palladium-catalyzed cross-coupling reactions. These efforts underscore the compound's significance as a starting material for drug discovery programs targeting various kinases implicated in cancer and inflammatory diseases.

The synthesis of 8-bromo-6-methyl-5-nitroisoquinoline typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include nitration of an appropriate isoquinoline derivative followed by bromination and methylation at controlled conditions. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, reducing byproduct formation and improving yields. The growing interest in green chemistry has also prompted researchers to explore solvent-free or aqueous-phase reactions for synthesizing this compound, aligning with global efforts to minimize environmental impact.

The pharmacological potential of 8-bromo-6-methyl-5-nitroisoquinoline has been explored through both computational modeling and experimental validation. Computational studies have predicted binding modes of this compound with various biological targets, providing insights into its mechanism of action. Experimental validation through enzyme inhibition assays or cell-based assays has confirmed its efficacy against selected targets. These studies highlight the importance of interdisciplinary approaches in evaluating the therapeutic potential of novel compounds.

Future directions in research may focus on expanding the chemical space around 8-bromo-6-methyl-5-nitroisoquinoline by introducing additional functional groups or exploring different heterocyclic cores. The integration of machine learning and artificial intelligence into drug discovery pipelines may accelerate the identification of new derivatives with optimized properties. Additionally, collaborations between academic institutions and pharmaceutical companies could facilitate rapid translation of laboratory findings into clinical candidates.

In conclusion,8-bromo-6-methyl-5-nitroisoquinoline (CAS No. 2060039-01-0) represents a versatile and promising compound with applications spanning pharmaceuticals, materials science, and organic electronics. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new biological activities and synthetic methodologies, this compound is poised to play an increasingly significant role in addressing global health challenges.

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